molecular formula C9H8ClNO B039728 Indoline-1-carbonyl chloride CAS No. 117086-91-6

Indoline-1-carbonyl chloride

Cat. No.: B039728
CAS No.: 117086-91-6
M. Wt: 181.62 g/mol
InChI Key: BHVDNQHSQZMQMJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indoline-1-carbonyl chloride, also known as 2,3-Dihydroindole-1-carbonyl chloride, is a derivative of indole . Indole derivatives have been found to interact with a variety of targets, including cancer cells, microbes, and different types of disorders in the human body . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Mode of Action

For instance, they can form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . The presence of a carboxamide moiety in indole derivatives, such as this compound, could potentially enhance this interaction .

Biochemical Pathways

This compound, like other indole derivatives, may affect several biochemical pathways. Indole derivatives have been found to play a significant role in cell biology . They are involved in the synthesis of various natural products and drugs

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities . The physicochemical properties of indoline compounds, such as water solubility and lipid solubility, can influence their bioavailability .

Result of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that this compound could potentially have a wide range of effects at the molecular and cellular levels.

Chemical Reactions Analysis

Types of Reactions: Reserpiline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of reserpiline may yield various oxidized derivatives, while reduction may produce reduced forms of the alkaloid .

Comparison with Similar Compounds

Reserpiline’s unique combination of pharmacological properties makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

2,3-dihydroindole-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVDNQHSQZMQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625379
Record name 2,3-Dihydro-1H-indole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117086-91-6
Record name 2,3-Dihydro-1H-indole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indole-1-carbonyl chloride
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Synthesis routes and methods

Procedure details

22.5 mmol of diphosgene dissolved in 90 ml of dichloromethane are cooled to 0° C.; there are then added 45 mmol of indoline, and then 67.5 mmol of triethylamine, while maintaining the temperature at 0° C. After 12 hours at ambient temperature, the mixture is filtered and the filtrate is concentrated under reduced pressure.
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two
Quantity
67.5 mmol
Type
reactant
Reaction Step Three

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